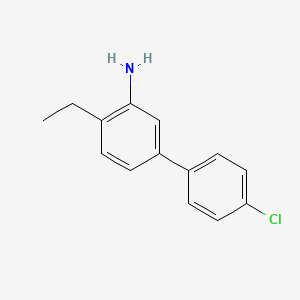

5-(4-Chlorophenyl)-2-ethylaniline

Description

5-(4-Chlorophenyl)-2-ethylaniline is an aromatic amine derivative characterized by a chlorophenyl group at the 5-position and an ethyl group at the 2-position of the aniline ring. Its molecular formula is C₁₄H₁₄ClN, with a molecular weight of 231.72 g/mol (calculated based on atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01). The compound is synthesized via column chromatography using 5% ethyl acetate in hexane as the eluent, yielding 14.3 g of the product .

Properties

Molecular Formula |

C14H14ClN |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-2-ethylaniline |

InChI |

InChI=1S/C14H14ClN/c1-2-10-3-4-12(9-14(10)16)11-5-7-13(15)8-6-11/h3-9H,2,16H2,1H3 |

InChI Key |

KEYGASAUCNFTDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(4-Chlorophenyl)-2-ethylaniline with structurally or functionally related compounds:

Key Comparative Insights:

Structural Diversity: The target compound lacks heterocyclic rings (e.g., pyrazoline in or triazole in ), which are common in bioactive molecules. Its aniline core contrasts with the propenone backbone of 4CPHPP and the furan ring in 5-(4-Chlorophenyl)-2-furaldehyde .

Synthetic Approaches :

- This compound is purified via column chromatography , whereas pyrazoline derivatives (e.g., ) require catalysts like triethylamine. Azo compounds (e.g., ) employ Fe₃O₄@SiO₂@Tannic acid catalysts for diazenyl group formation.

Electronic and Reactivity Profiles: DFT studies on 4CPHPP reveal delocalized electron density across the propenone system, enhancing its suitability for optoelectronic applications . In contrast, the ethyl and chlorophenyl substituents in the target compound likely confer steric and electronic effects that influence its reactivity in substitution or coupling reactions.

Functional Group Impact :

- The formyl group in 5-(4-Chlorophenyl)-2-furaldehyde enables nucleophilic additions, whereas the aniline group in the target compound supports diazotization or amination reactions. Thiol-containing triazoles (e.g., ) exhibit metal-binding properties, which are absent in the target molecule.

This methodological rigor supports comparisons of thermodynamic stability across chlorophenyl derivatives.

Research Findings and Implications

- Biological Potential: Chlorophenyl-containing triazoles and pyrazolines (e.g., ) are frequently explored for antimicrobial or antiviral activity, suggesting that this compound could be modified to incorporate bioactive heterocycles.

- Material Science : The electronic properties of 4CPHPP demonstrate the utility of chlorophenyl derivatives in designing materials with tailored optical or conductive properties.

- Synthetic Scalability : The use of column chromatography for the target compound contrasts with greener catalysts (e.g., Fe₃O₄@SiO₂@Tannic acid in ), highlighting opportunities for optimizing synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.